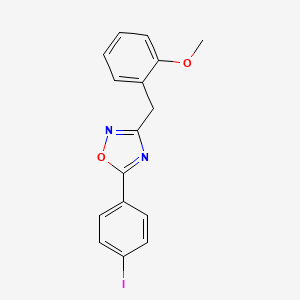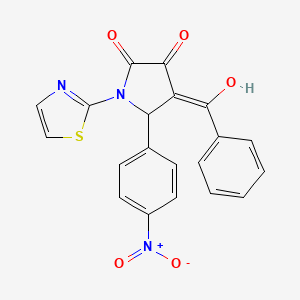![molecular formula C15H19NO4S B3919957 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3919957.png)
4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one
Descripción general
Descripción
4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of the neurotransmitter glutamate in the brain.
Mecanismo De Acción
4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one inhibits glutamate transporters by binding to the substrate binding site and preventing the transport of glutamate into the cell. 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to be a non-competitive inhibitor of EAAT2, meaning that it does not compete with glutamate for binding to the transporter. Instead, 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one binds to a different site on the transporter and induces a conformational change that prevents glutamate from being transported.
Biochemical and Physiological Effects:
4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to induce seizures and neurotoxicity in animal models, which is consistent with its ability to inhibit glutamate transporters and increase extracellular glutamate levels. 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one has also been shown to have potential therapeutic effects in animal models of neurological disorders such as epilepsy and stroke, where it can increase the level of extracellular glutamate and enhance neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one in lab experiments is its potency and specificity for glutamate transporters. 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to be a highly effective inhibitor of EAAT2, with an IC50 value in the nanomolar range. However, one of the limitations of using 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one is its potential for inducing seizures and neurotoxicity, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one could focus on developing more potent and selective inhibitors of glutamate transporters, as well as investigating the potential therapeutic applications of 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one in neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one-induced seizures and neurotoxicity, and to develop strategies for mitigating these effects.
Aplicaciones Científicas De Investigación
4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one has been widely used in scientific research as a tool for studying glutamate transporters and their role in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to be a potent inhibitor of the glutamate transporter EAAT2, which is responsible for removing excess glutamate from the synapse. By inhibiting EAAT2, 4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one can increase the level of extracellular glutamate and induce excitotoxicity, which can lead to neuronal damage and death.
Propiedades
IUPAC Name |
4-hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-14(19)15(7-3-2-4-8-15)20-13(18)16(14)10-11(17)12-6-5-9-21-12/h5-6,9,19H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXRPNLPKCZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CC(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3919878.png)

![N-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919907.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3919913.png)

![1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3919920.png)

![2-ethyl-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919940.png)


![3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3919971.png)
![N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919979.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]acrylonitrile](/img/structure/B3919984.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919992.png)